molecular formula C23H21F3N4O B6423630 1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 1211024-52-0

1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B6423630
CAS No.: 1211024-52-0
M. Wt: 426.4 g/mol
InChI Key: WEUZKZUBPBDFLE-UHFFFAOYSA-N
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Description

The compound 1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole features a benzodiazole core substituted at position 2 with a trifluoromethyl group and at position 1 with a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with a 1H-indole-2-carbonyl group.

Properties

IUPAC Name

1H-indol-2-yl-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O/c24-23(25,26)22-28-18-7-3-4-8-20(18)30(22)14-15-9-11-29(12-10-15)21(31)19-13-16-5-1-2-6-17(16)27-19/h1-8,13,15,27H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUZKZUBPBDFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C22H19F3N4O 436.41 g/mol 2-(trifluoromethyl), 1-(indole-2-carbonyl-piperidin-4-ylmethyl)
1-(4-Fluorobenzyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole C15H10F4N2 294.25 g/mol 2-(trifluoromethyl), 1-(4-fluorobenzyl)
5-Fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole C7H3F4N2 191.11 g/mol 2-(trifluoromethyl), 5-fluoro
JNJ-42226314 C26H24FN5O2S 489.56 g/mol Indole, thiazole-piperazine

Key Structural Advantages of the Target Compound

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, common in bioactive molecules.
  • Indole-Piperidine System : Provides conformational flexibility and opportunities for hydrogen bonding or π-π interactions, critical for target engagement.
  • Benzodiazole Core : Aromaticity and planar structure facilitate interactions with hydrophobic enzyme pockets.

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